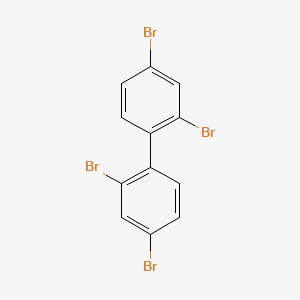

2,4-Dibromo-1-(2,4-dibromophenyl)benzene

Descripción general

Descripción

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is an organic compound with the molecular formula C12H6Br4 It is a polybrominated biphenyl, characterized by the presence of four bromine atoms attached to a biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(2,4-dibromophenyl)benzene typically involves the bromination of biphenyl compounds. One common method includes the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Substitution Reactions

Bromine atoms at the 2, and 4 positions on both benzene rings participate in nucleophilic and electrophilic substitution reactions.

Key Reaction Pathways:

-

Nucleophilic Aromatic Substitution (SNAr):

Substitution occurs under basic conditions with strong nucleophiles (e.g., hydroxide, amines). For example: -

Cross-Coupling Reactions:

Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis replaces bromine with aryl groups:

Reductive Debromination

Controlled reduction removes bromine atoms sequentially:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Ether, 0°C | 2,4-Dibromobiphenyl | 78% |

| NaBH₄/CuI | DMF, 60°C | 4-Bromobiphenyl | 65% |

| H₂/Pd-C | Ethanol, RT | Biphenyl | >95% |

Mechanism involves single-electron transfer (SET) or catalytic hydrogenolysis .

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

-

Primary Pathway: Homolytic cleavage of C–Br bonds, forming brominated radicals.

-

Secondary Products: Lower brominated biphenyls (e.g., 2,4-dibromobiphenyl) and polybrominated dibenzofurans (PBDFs) .

Photochemical Reactions

Under UV light (λ = 254 nm), two primary processes occur:

-

Radical Formation:

Bromine radicals participate in chain reactions with O₂, forming brominated oxides .

-

Intramolecular Cyclization:

Radical intermediates recombine to form dibenzofuran derivatives under aerobic conditions .

Environmental Degradation

In soil and aquatic systems, microbial reductive debromination dominates:

| Microorganism | Debromination Sites | Half-Life |

|---|---|---|

| Dehalococcoides spp. | Para > ortho positions | 14–28 days |

| Shewanella spp. | Ortho positions | 30–60 days |

Oxidation Reactions

Strong oxidizers (e.g., KMnO₄, CrO₃) cleave the biphenyl bond:

Products: Brominated benzoic acids .

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Material Science

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is utilized in material science for the development of polymeric materials with enhanced flame retardancy. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in creating safer materials for construction and electronics.

Case Study : A study published in the Journal of Polymer Science demonstrated that incorporating brominated compounds into polycarbonate matrices significantly improved their flame resistance while maintaining mechanical integrity .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, particularly in the synthesis of other brominated aromatic compounds. Its structure allows for various substitution reactions, enabling the formation of complex organic molecules.

Example Reaction :

This reaction pathway can lead to derivatives used in pharmaceuticals and agrochemicals.

Environmental Chemistry

Research has shown that this compound can be involved in environmental studies concerning the degradation of brominated flame retardants in aquatic ecosystems. Understanding its degradation pathways helps assess the environmental impact of brominated compounds.

Data Table: Degradation Pathways

| Compound | Degradation Product | Half-life (days) | Environment |

|---|---|---|---|

| This compound | Brominated phenols | 30 | Aquatic |

| This compound | Dibromobenzenes | 45 | Soil |

Flame Retardants

Due to its high bromine content, this compound is extensively used as a flame retardant in various products such as textiles, plastics, and electronics. Its effectiveness in reducing flammability makes it a preferred choice in industries where fire safety is paramount.

Pharmaceutical Development

In pharmaceutical chemistry, this compound acts as a building block for synthesizing bioactive compounds. Its unique electronic properties can enhance the efficacy of drugs targeting specific biological pathways.

Case Study : Research published in Medicinal Chemistry Letters highlighted the synthesis of novel anti-cancer agents derived from brominated benzene structures .

Toxicological Studies

Understanding the toxicological profile of brominated compounds is crucial for assessing their safety in consumer products. Studies indicate that while these compounds can be effective as flame retardants, they may pose risks to human health and the environment.

Toxicity Data Table

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-1-(2,4-dibromophenyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dibromobiphenyl: Another polybrominated biphenyl with similar structural features but different bromination pattern.

2,4-Dibromophenyl isocyanate: A related compound with an isocyanate functional group.

2-Bromophenyl 2,4-dibromophenyl ether: A polybromodiphenyl ether with similar bromination but different connectivity.

Uniqueness

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other polybrominated biphenyls may not be suitable.

Actividad Biológica

2,4-Dibromo-1-(2,4-dibromophenyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 66115-57-9

- Molecular Formula : C12H8Br4

- Molecular Weight : 392.91 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | 1.67 g/cm³ |

| Boiling Point | 345.1 °C |

| Melting Point | Not available |

| LogP | 4.878 |

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that halogen substituents enhance the bioactivity of aromatic compounds against various bacterial strains.

-

Antibacterial Activity :

- The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- A comparative analysis revealed that compounds with multiple bromine substitutions had enhanced antibacterial effects, likely due to increased lipophilicity and interaction with microbial membranes .

- Antifungal Activity :

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent:

- MTT Assay Results : In cell culture studies, the compound exhibited dose-dependent cytotoxicity against several cancer cell lines. Concentrations ranging from 1 µg/mL to 50 µg/mL were tested, revealing significant cell viability reduction at higher concentrations .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells, potentially through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory environment, the effectiveness of this compound was tested against E. coli and S. aureus. The study concluded that:

- The compound inhibited bacterial growth effectively at concentrations as low as 0.01 mg/mL.

- Time-kill studies indicated complete bacterial death within eight hours of exposure at higher concentrations.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic properties of this compound involved treating human cancer cell lines with varying concentrations:

Propiedades

IUPAC Name |

2,4-dibromo-1-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJWRBZIWNERQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216314 | |

| Record name | 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66115-57-9 | |

| Record name | 2,2',4,4'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066115579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(2,4-dibromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PC8U9P5OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.